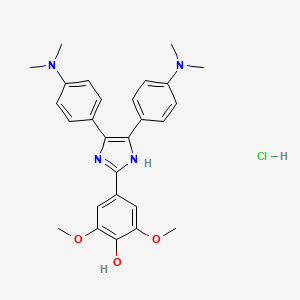
Photosensitizer-1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photosensitizer-1 (hydrochloride) is a light-sensitive compound used in photodynamic therapy. It absorbs light and transfers the energy to nearby molecules, creating reactive oxygen species that can destroy cells. This property makes it valuable in treating certain types of cancer and other medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Photosensitizer-1 (hydrochloride) can be synthesized through a series of chemical reactions involving the incorporation of light-sensitive groups into a molecular framework. The specific synthetic routes and reaction conditions vary depending on the desired properties of the photosensitizer. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Photosensitizer-1 (hydrochloride) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: Photosensitizer-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of light and oxygen, it generates reactive oxygen species that can oxidize cellular components.
Reduction: It can participate in electron transfer reactions, leading to the reduction of other molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and sometimes catalysts like transition metals.
Reduction: Electron donors such as triethylamine.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include oxidized cellular components, reduced molecules, and substituted derivatives of the photosensitizer.
Wissenschaftliche Forschungsanwendungen
Photosensitizer-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in photochemical reactions and studies of light-induced processes.
Biology: Employed in cellular imaging and studies of cellular responses to oxidative stress.
Medicine: A key component in photodynamic therapy for treating cancer and other diseases.
Industry: Utilized in the development of light-sensitive materials and coatings.
Wirkmechanismus
Photosensitizer-1 (hydrochloride) exerts its effects through the absorption of light, leading to the formation of an excited singlet state. This state undergoes intersystem crossing to form an excited triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species. These species cause cellular damage and death, making the compound effective in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Photosensitizer-1 (hydrochloride) is compared with other photosensitizers such as:
Porphyrins: Known for their strong absorption of light and use in photodynamic therapy.
Phthalocyanines: Similar to porphyrins but with different absorption properties and applications.
Titanium dioxide (TiO2): Used in photodynamic therapy but limited to ultraviolet light activation.
Uniqueness: Photosensitizer-1 (hydrochloride) is unique due to its specific absorption properties, ability to generate reactive oxygen species efficiently, and versatility in various applications.
Eigenschaften
Molekularformel |
C27H31ClN4O3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
4-[4,5-bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C27H30N4O3.ClH/c1-30(2)20-11-7-17(8-12-20)24-25(18-9-13-21(14-10-18)31(3)4)29-27(28-24)19-15-22(33-5)26(32)23(16-19)34-6;/h7-16,32H,1-6H3,(H,28,29);1H |
InChI-Schlüssel |
PEAJSHDZBMUZMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
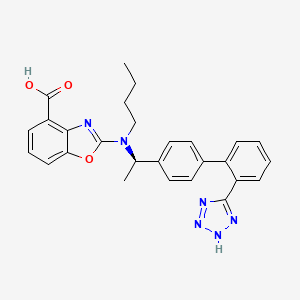
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

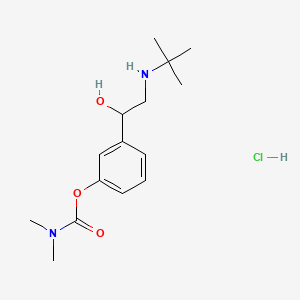


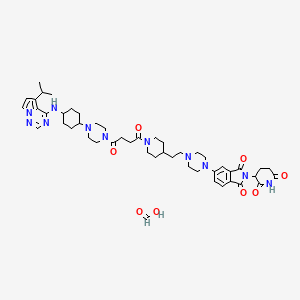
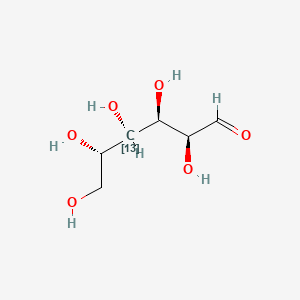
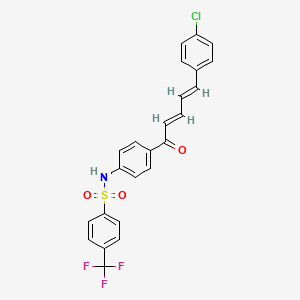

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
